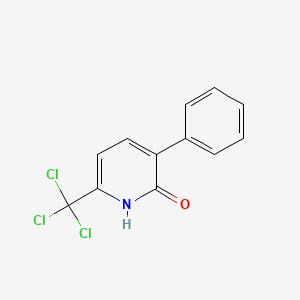![molecular formula C31H48O2S2 B12517311 Phenol, 2,2'-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)- CAS No. 663910-61-0](/img/structure/B12517311.png)
Phenol, 2,2'-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenol, 2,2’-[1,3-propanediylbis(tio)]bis[4,6-bis(1,1-dimethyletil)-] es un compuesto orgánico complejo caracterizado por su estructura fenólica y la presencia de enlaces tioéter. Este compuesto es conocido por su estabilidad y propiedades químicas únicas, lo que lo convierte en un compuesto valioso en diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Fenol, 2,2’-[1,3-propanediylbis(tio)]bis[4,6-bis(1,1-dimethyletil)-] típicamente implica la reacción de 2,4,6-tri-tert-butilfenol con 1,3-dibromopropano en presencia de una base como el hidruro de sodio. La reacción procede a través de un mecanismo de sustitución nucleofílica, donde el oxígeno fenólico ataca al átomo de carbono del dibromopropano, dando como resultado la formación del enlace tioéter.
Métodos de producción industrial
La producción industrial de este compuesto a menudo emplea rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía son comunes en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
Fenol, 2,2’-[1,3-propanediylbis(tio)]bis[4,6-bis(1,1-dimethyletil)-] experimenta diversas reacciones químicas, entre las que se incluyen:
Oxidación: Los enlaces tioéter se pueden oxidar a sulfoxidos o sulfones utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Los grupos fenólicos se pueden reducir a derivados de ciclohexanol utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Los átomos de hidrógeno fenólicos se pueden sustituir por diversos grupos funcionales mediante reacciones de sustitución aromática electrofílica.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico y otros peróxidos.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Halógenos, agentes nitrantes, agentes sulfonantes.
Principales productos
Oxidación: Sulfoxidos, sulfones.
Reducción: Derivados de ciclohexanol.
Sustitución: Fenoles halogenados, nitrofenoles, fenoles sulfonados.
Aplicaciones Científicas De Investigación
Fenol, 2,2’-[1,3-propanediylbis(tio)]bis[4,6-bis(1,1-dimethyletil)-] tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como estabilizador en la química de polímeros y como reactivo en la síntesis orgánica.
Biología: Se investiga por su potencial como antioxidante y sus efectos en los procesos celulares.
Medicina: Se explora por sus propiedades antimicrobianas y sus posibles aplicaciones terapéuticas.
Industria: Se utiliza como aditivo en lubricantes y como estabilizador en plásticos y caucho.
Mecanismo De Acción
El mecanismo de acción de Fenol, 2,2’-[1,3-propanediylbis(tio)]bis[4,6-bis(1,1-dimethyletil)-] implica su interacción con diversos objetivos moleculares. Los grupos fenólicos pueden donar átomos de hidrógeno, actuando como antioxidantes y neutralizando los radicales libres. Los enlaces tioéter proporcionan estabilidad y resistencia a la degradación oxidativa, mejorando la eficacia del compuesto en diversas aplicaciones.
Comparación Con Compuestos Similares
Compuestos similares
- Fenol, 2,2’-[1,3-propanediylbis(nitrilometilidine)]bis[4,6-bis(1,1-dimethyletil)-]
- Fenol, 2,6-bis(1,1-dimethyletil)-
- Fenol, 2,4-bis(1,1-dimethyletil)-
Singularidad
Fenol, 2,2’-[1,3-propanediylbis(tio)]bis[4,6-bis(1,1-dimethyletil)-] es único debido a sus enlaces tioéter, que proporcionan una mayor estabilidad y resistencia a la degradación oxidativa en comparación con compuestos similares. Esto lo hace particularmente valioso en aplicaciones que requieren estabilidad a largo plazo y resistencia a condiciones adversas.
Propiedades
Número CAS |
663910-61-0 |
|---|---|
Fórmula molecular |
C31H48O2S2 |
Peso molecular |
516.8 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-6-[3-(3,5-ditert-butyl-2-hydroxyphenyl)sulfanylpropylsulfanyl]phenol |
InChI |
InChI=1S/C31H48O2S2/c1-28(2,3)20-16-22(30(7,8)9)26(32)24(18-20)34-14-13-15-35-25-19-21(29(4,5)6)17-23(27(25)33)31(10,11)12/h16-19,32-33H,13-15H2,1-12H3 |
Clave InChI |
SJTPNHGWQINKAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)SCCCSC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


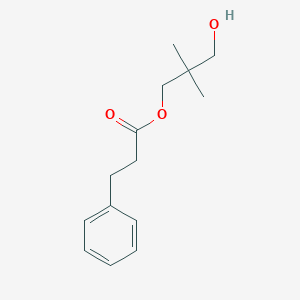
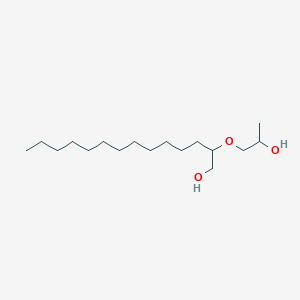

![N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12517255.png)

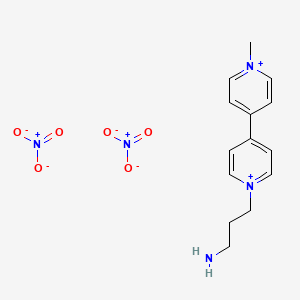


![2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione](/img/structure/B12517278.png)
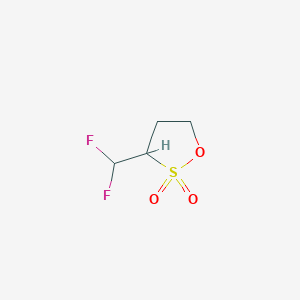

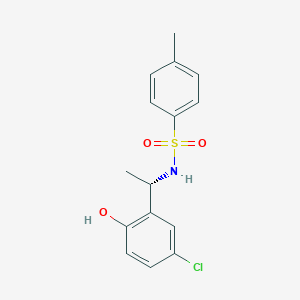
![1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12517303.png)
